molecular formula C15H16O3 B2742328 5-(4-Tert-butylphenyl)furan-2-carboxylic acid CAS No. 115933-44-3

5-(4-Tert-butylphenyl)furan-2-carboxylic acid

Cat. No.: B2742328
CAS No.: 115933-44-3
M. Wt: 244.29
InChI Key: ZNNNCGUYJYUOCV-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a derivative of furan, a heterocyclic organic compound, and features a tert-butylphenyl group attached to the furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)furan-2-carboxylic acid typically involves the reaction of 4-tert-butylbenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(4-Tert-butylphenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Tert-butylphenyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The tert-butylphenyl group can interact with hydrophobic regions of proteins, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylfuran-2-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    5-(4-Methylphenyl)furan-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and interactions.

    5-(4-Chlorophenyl)furan-2-carboxylic acid: Contains a chlorine atom, which can influence its electronic properties and reactivity.

Uniqueness

5-(4-Tert-butylphenyl)furan-2-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can significantly influence its steric and electronic properties. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific biological activities.

Properties

IUPAC Name

5-(4-tert-butylphenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(18-12)14(16)17/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNNCGUYJYUOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115933-44-3
Record name 5-(4-tert-butylphenyl)furan-2-carboxylic acid
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